molecular formula C19H17NNaO7 B050541 Nedocromil-Natrium CAS No. 69049-74-7

Nedocromil-Natrium

Katalognummer: B050541
CAS-Nummer: 69049-74-7
Molekulargewicht: 394.3 g/mol
InChI-Schlüssel: ILVBEEXVTXSUAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Nedocromil-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivierung und Freisetzung von Entzündungsmediatoren wie Histamin, Prostaglandin D2 und Leukotrienen aus verschiedenen entzündungshemmenden Zellen hemmt. Diese Mediatoren stammen aus dem Arachidonsäurestoffwechsel über die Lipoxygenase- und Cyclooxygenase-Pfade. Die Verbindung hemmt auch Axonreflexe und die Freisetzung von sensorischen Neuropeptiden, wie Substanz P, Neurokinin A und Calcitonin-Gen-verwandten Peptiden .

Wirkmechanismus

Target of Action

Nedocromil sodium primarily targets a variety of inflammatory cells associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets . These cells play a crucial role in the immune response, particularly in inflammation and allergic reactions.

Mode of Action

Nedocromil sodium inhibits the activation of these inflammatory cells and prevents the release of inflammatory mediators such as histamine, prostaglandin D2, and leukotrienes c4 . This inhibition is believed to be partly due to the suppression of axon reflexes and the release of sensory neuropeptides, such as substance P, neurokinin A, and calcitonin gene-related peptides . The result is the inhibition of bronchoconstriction induced by bradykinin .

Biochemical Pathways

The mediators inhibited by nedocromil sodium are derived from arachidonic acid metabolism through the lipoxygenase and cyclo-oxygenase pathways . By inhibiting these pathways, nedocromil sodium can effectively reduce inflammation and allergic reactions.

Pharmacokinetics

Nedocromil sodium exhibits favorable pharmacokinetic properties that contribute to its high safety margin in the treatment of asthma. Only 5% to 10% of an inhaled dose is absorbed, primarily from the respiratory tract . Nedocromil sodium has very rapid plasma clearance and is confined to the extravascular space .

Result of Action

The action of nedocromil sodium leads to significant inhibitory effects on allergen-induced early and late asthmatic reactions and on bronchial hyperresponsiveness . This results in the prevention of wheezing, shortness of breath, and other breathing problems caused by asthma . It has also been shown to be effective in alleviating symptoms of allergic conjunctivitis .

Action Environment

The action, efficacy, and stability of nedocromil sodium can be influenced by various environmental factors. For instance, the absorption of nedocromil sodium depends on the humidity level in the lungs . Furthermore, the cessation of inhaled nedocromil sodium production in 2008 was due to its use of chlorofluorocarbons (CFCs) as a propellant , highlighting the impact of environmental regulations on the use of this compound.

Biochemische Analyse

Biochemical Properties

Nedocromil Sodium has been shown to inhibit the activation of, and mediator release from, a variety of inflammatory cell types associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets . It inhibits the release of inflammatory mediators such as histamine, prostaglandin D2, and leukotrienes c4 from different types of cells in the lumen and mucosa of the bronchial tree .

Cellular Effects

Nedocromil Sodium has significant inhibitory effects on allergen-induced early and late asthmatic reactions and on bronchial hyperresponsiveness . It acts to prevent the synthesis of prostaglandins and leukotrienes, thereby preventing the degranulation of mast cells .

Molecular Mechanism

The molecular mechanism of action of Nedocromil Sodium may be due partly to inhibition of axon reflexes and release of sensory neuropeptides, such as substance P, neurokinin A, and calcitonin-gene-related peptides . These mediators are derived from arachidonic acid metabolism through the lipoxygenase and cyclo-oxygenase pathways .

Temporal Effects in Laboratory Settings

The effects of Nedocromil Sodium versus asthma are gradual rather than fast-acting . It is not indicated for acute respiratory distress compared to fast-acting bronchodilators like albuterol or other well-known inhaler medications .

Dosage Effects in Animal Models

Nedocromil Sodium has been tested in experimental models of asthma using allergic animals and shown to inhibit the development of early and late bronchoconstriction responses to inhaled antigen .

Metabolic Pathways

Nedocromil Sodium inhibits the release of inflammatory mediators derived from arachidonic acid metabolism through the lipoxygenase and cyclo-oxygenase pathways .

Transport and Distribution

It is known that it can be administered directly to the bronchial mucosa .

Subcellular Localization

Given its role in inhibiting the release of inflammatory mediators from various cell types, it is likely that it interacts with these cells at a subcellular level .

Vorbereitungsmethoden

Die Synthese von Nedocromil-Natrium umfasst mehrere wichtige Schritte:

    Kondensationsreaktion: Der Rohstoff, m-Anisidin, wird einer Kondensationsreaktion unterzogen, um eine Zwischenverbindung zu bilden.

    Friedel-Crafts-Acylierung: Die Zwischenverbindung wird einer Friedel-Crafts-Acylierungsreaktion unterzogen, um zwei Isomere zu erzeugen.

    Demethylierung und Trennung: Die Isomere werden demethyliert und ein Isomer wird abgetrennt.

    Zweite Friedel-Crafts-Acylierung: Das abgetrennte Isomer wird einer zweiten Friedel-Crafts-Acylierung unterzogen, um eine Diacetylverbindung zu bilden.

    Substitution, Etherbildung, Umlagerung, Reduktion, Ringbildung, Hydrolyse und Salzbildung: Diese Schritte führen zum Endprodukt, this compound.

Analyse Chemischer Reaktionen

Nedocromil-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Nedocromil sodium, a non-steroidal anti-inflammatory agent, is primarily used in the management of asthma and other allergic conditions. It functions as a mast cell stabilizer, preventing the release of inflammatory mediators. This article details its biological activity, including mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

Nedocromil sodium exhibits several biological activities that contribute to its therapeutic effects:

  • Mast Cell Stabilization : Nedocromil sodium inhibits mast cell activation, which is crucial in preventing the release of histamine and other inflammatory mediators during allergic reactions. This stabilization helps mitigate both early and late-phase asthmatic responses induced by allergens or irritants .
  • Granulocyte Function Modulation : Research indicates that nedocromil sodium selectively affects granulocyte functions. For instance, it inhibits antibody-dependent cell-mediated cytotoxicity (ADCC) when stimulated by granulocyte-macrophage colony-stimulating factor (GM-CSF) or tumor necrosis factor (TNF), without impairing other granulocyte functions such as superoxide production or lysozyme release .
  • Prevention of Bronchoconstriction : Clinical studies demonstrate that nedocromil sodium effectively prevents bronchoconstriction triggered by various stimuli, including exercise, cold air, and specific allergens. A single dose has been shown to delay the onset of late asthmatic responses when administered prior to an antigen challenge .

Clinical Efficacy

The efficacy of nedocromil sodium has been evaluated through numerous clinical trials:

  • Asthma Management : In a comparative study involving mild-to-moderate asthma patients, nedocromil sodium (4 mg, four times daily) showed statistically significant improvements in asthma symptoms and pulmonary function measures compared to placebo. Patients reported reduced reliance on bronchodilator therapy .
  • Pediatric Studies : A Cochrane review encompassing 15 trials with 1422 children indicated that nedocromil sodium improved lung function measures such as FEV1 (Forced Expiratory Volume in one second) and symptom scores in short-term studies. However, long-term studies yielded conflicting results regarding sustained benefits .
  • Exercise-Induced Bronchoconstriction : Nedocromil sodium has been found effective in preventing exercise-induced bronchoconstriction. When compared with sodium cromoglycate, no significant differences were observed in efficacy or side effects between the two agents, indicating that both are viable options for prophylactic treatment .

Safety Profile

Nedocromil sodium is noted for its favorable safety profile:

  • Adverse Effects : The most commonly reported side effect is an unpleasant taste. Clinical trials have not shown significant short-term or long-term adverse effects associated with its use, making it a safe alternative to inhaled corticosteroids for some patients .
  • Comparative Safety : Compared to corticosteroids, nedocromil sodium may offer advantages in terms of side effects; however, further head-to-head studies are needed to establish its position relative to established therapies .

Data Summary Table

Study TypePopulationKey Findings
Short-term Trials1422 childrenImprovement in FEV1 and symptom scoresNedocromil beneficial for short-term management
Long-term TrialsVariesConflicting results on symptom-free daysNeed for further investigation on long-term efficacy
Comparative StudyMild-to-moderate asthma patientsStatistically significant improvements over placeboEffective alternative to traditional therapies

Case Studies

  • Case Study 1 : A 12-year-old male with moderate persistent asthma demonstrated improved lung function and reduced symptoms after 8 weeks of treatment with nedocromil sodium compared to baseline measurements.
  • Case Study 2 : An adult patient with exercise-induced asthma reported fewer episodes of bronchospasm when using nedocromil prior to physical activity, highlighting its role as a preventive measure.

Eigenschaften

CAS-Nummer

69049-74-7

Molekularformel

C19H17NNaO7

Molekulargewicht

394.3 g/mol

IUPAC-Name

disodium;9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylate

InChI

InChI=1S/C19H17NO7.Na/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11;/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26);

InChI-Schlüssel

ILVBEEXVTXSUAD-UHFFFAOYSA-N

SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(N2CC)C(=O)[O-].[Na+].[Na+]

Kanonische SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O.[Na]

Key on ui other cas no.

69049-74-7

Piktogramme

Irritant

Verwandte CAS-Nummern

69049-73-6 (Parent)

Synonyme

9-Ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano(3,2-g)quinoline-2,8-dicarboxylic acid
Alocril
Brionil
Calcium, Nedocromil
Cetimil
FPL 59002
FPL-59002
FPL59002
Halamid
Irtan
Nedocromil
Nedocromil Calcium
Nedocromil Sodium
Nedocromil, Calcium Salt (1:1)
Nedocromil, Disodium Salt
Nedocromil, Disodium salt, Hydrate
Rapitil
Sodium, Nedocromil
Tilad
Tilade
Tilaire
Tilavist

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nedocromil sodium
Reactant of Route 2
Nedocromil sodium
Reactant of Route 3
Nedocromil sodium
Reactant of Route 4
Reactant of Route 4
Nedocromil sodium
Reactant of Route 5
Reactant of Route 5
Nedocromil sodium
Reactant of Route 6
Nedocromil sodium
Customer
Q & A

Q1: What is Nedocromil sodium and how does it work?

A1: Nedocromil sodium is a synthetic pyranoquinoline dicarboxylate compound recognized for its anti-inflammatory and antiallergic properties. [, , , ] While its exact mechanism of action remains unclear, research suggests that it inhibits the release of inflammatory mediators from various cells involved in allergic responses, including mast cells, eosinophils, and sensory nerves. [, , , ] Unlike bronchodilators that relax airway muscles, Nedocromil sodium targets the underlying inflammatory processes contributing to asthma and allergic reactions. []

Q2: How does Nedocromil sodium compare to Sodium cromoglycate in terms of potency and efficacy?

A2: Studies indicate that Nedocromil sodium is generally more potent than Sodium cromoglycate. [, , , ] For instance, in Ascaris-sensitized monkeys challenged with antigens, Nedocromil sodium significantly inhibits bronchoconstriction while Sodium cromoglycate does not. [, ] This enhanced potency is attributed to Nedocromil sodium's superior ability to prevent the release of inflammatory mediators like histamine, Leukotriene C4, and Prostaglandin D2 from inflammatory cells, particularly mucosal mast cells. []

Q3: What types of cells does Nedocromil sodium affect?

A3: Nedocromil sodium has been shown to act on various inflammatory cells, including:

  • Mast Cells: It inhibits the release of histamine and other mediators from mast cells, particularly those found in the airways. [, , ]
  • Eosinophils: It reduces Leukotriene C4 production by calcium ionophore-stimulated eosinophils and inhibits their chemotaxis. [, ]
  • Neutrophils: It inhibits neutrophil chemotaxis induced by various chemotactic factors, including Platelet-activating factor (PAF), Leukotriene B4, zymosan-activated serum, and N-formyl-methionyl-leucyl-phenylalanine. []
  • Sensory Nerves: It blocks Bradykinin-induced vasodilatation in the airways, which is largely dependent on capsaicin-sensitive sensory nerves. []

Q4: What are the advantages of using Nedocromil sodium compared to bronchodilators in managing asthma?

A5: Bronchodilators primarily address the symptom of airway constriction in asthma, providing immediate relief. [] In contrast, Nedocromil sodium targets the underlying inflammation, offering potential long-term benefits. [, , ] A study directly comparing Nedocromil sodium with the bronchodilator albuterol found that Nedocromil sodium led to greater improvement in bronchial hyperresponsiveness, lung function parameters, and symptom control. [] This highlights the importance of addressing both bronchoconstriction and inflammation in managing asthma effectively.

Q5: What is the evidence for Nedocromil sodium's efficacy in treating conditions other than asthma?

A5: Nedocromil sodium has shown promise in treating various allergic conditions besides asthma, including:

  • Allergic Rhinitis: Studies highlight its effectiveness in reducing symptoms of seasonal allergic rhinitis, comparable to Sodium cromoglycate, with a faster onset of action. [, , ]
  • Vernal Keratoconjunctivitis (VKC): Research suggests that Nedocromil sodium eye drops are effective in controlling VKC symptoms, particularly bulbar and lower tarsal chemosis. [, , , ] Its efficacy is comparable to Sodium cromoglycate eye drops, with some studies suggesting a more pronounced therapeutic effect. [, , ]
  • Viral Upper Respiratory Tract Infections: Studies in human volunteers infected with rhinoviruses or respiratory coronavirus indicate that intranasal Nedocromil sodium can significantly reduce cold symptoms and performance impairment. []

Q6: What is the role of Nedocromil sodium in managing exercise-induced asthma?

A7: Nedocromil sodium effectively protects against exercise-induced asthma. [, ] Studies show that it attenuates the fall in forced expiratory volume in one second (FEV1) post-exercise, providing similar protection levels whether administered via metered-dose inhaler or nebulizer. [, ]

Q7: How does exposure to cigarette smoke affect airway responsiveness, and can Nedocromil sodium play a role in this context?

A8: Acute exposure to cigarette smoke can induce airway hyperresponsiveness to substance P and inactivate neutral endopeptidase (NEP). [, ] Studies in guinea pigs have shown that pre-treatment with aerosolized Nedocromil sodium can reduce this cigarette smoke-induced hyperresponsiveness to substance P. [, ] This protective effect is not attributed to direct inhibition of cigarette smoke-induced NEP inactivation, suggesting a different mechanism of action. [, ]

Q8: What is the safety profile of Nedocromil sodium based on clinical trials?

A9: Clinical trials consistently report Nedocromil sodium as well-tolerated. [, , , , , ] The most common side effect is an unpleasant taste, while more serious adverse events are rare. [, , , ] Notably, compared to theophylline, Nedocromil sodium is associated with significantly fewer gastrointestinal and central nervous system side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.